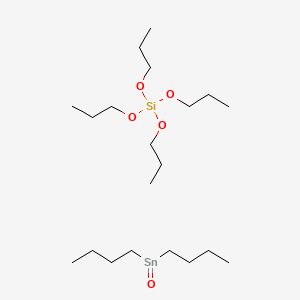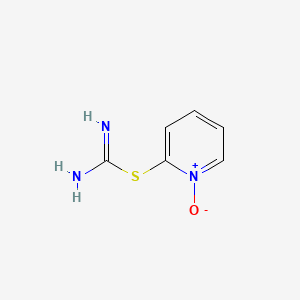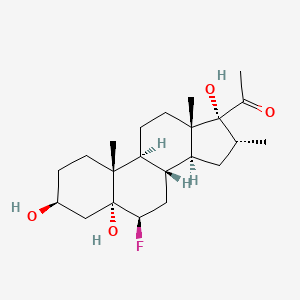
1,2-Dimethylpyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₄ It is a derivative of pyrene, where two methyl groups are substituted at the 1 and 2 positions of the pyrene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethylpyrene can be synthesized starting from 1H-phenaleneThe specific reaction conditions and steps are detailed in the literature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described for laboratory synthesis, scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethylpyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly, electrophilic substitution reactions occur, where one of the hydrogen atoms in the aromatic ring is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,2-Dimethylpyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research into the biological effects of polycyclic aromatic hydrocarbons often includes studies on this compound.
Industry: Used in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 1,2-Dimethylpyrene involves its interaction with molecular targets and pathways within a system. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The detailed pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethylpyrene
- 1,2,3-Trimethylpyrene
- 2,7-Dimethylpyrene
Comparison
1,2-Dimethylpyrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 1,3-Dimethylpyrene and 1,2,3-Trimethylpyrene, this compound has distinct electronic and steric effects that affect its behavior in chemical reactions .
Propriétés
Numéro CAS |
30582-03-7 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
1,2-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-10-15-7-6-13-4-3-5-14-8-9-16(12(11)2)18(15)17(13)14/h3-10H,1-2H3 |
Clé InChI |
UOUUKBKHBOFSJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C3C(=C1C)C=CC4=CC=CC(=C43)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



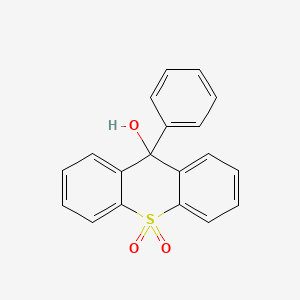
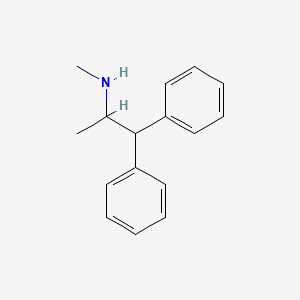

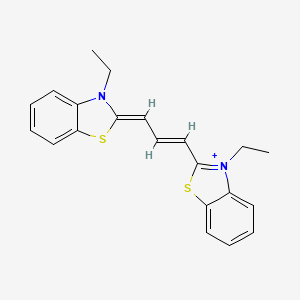

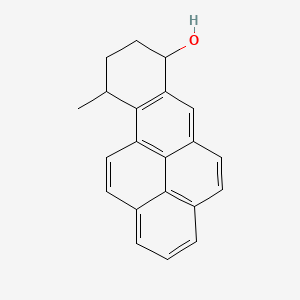
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
